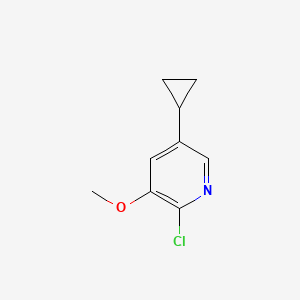
2-Chloro-5-cyclopropyl-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyclopropyl-3-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by a chlorine atom at the second position, a cyclopropyl group at the fifth position, and a methoxy group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-3-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-cyclopropylpyridine with methanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropyl-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-azido-5-cyclopropyl-3-methoxypyridine or 2-thio-5-cyclopropyl-3-methoxypyridine.
Oxidation: Formation of 2-chloro-5-cyclopropyl-3-formylpyridine or 2-chloro-5-cyclopropyl-3-carboxypyridine.
Reduction: Formation of 2-chloro-5-cyclopropyl-3-methoxypiperidine.
Scientific Research Applications
2-Chloro-5-cyclopropyl-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropyl-3-methoxypyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyridine
- 2-Chloro-5-cyclopropylpyridine
- 3-Methoxy-5-cyclopropylpyridine
Uniqueness
2-Chloro-5-cyclopropyl-3-methoxypyridine is unique due to the presence of both a cyclopropyl group and a methoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyl-3-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-4-7(6-2-3-6)5-11-9(8)10/h4-6H,2-3H2,1H3 |
InChI Key |
RGUAUFPNCCKEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















